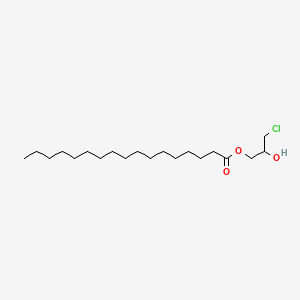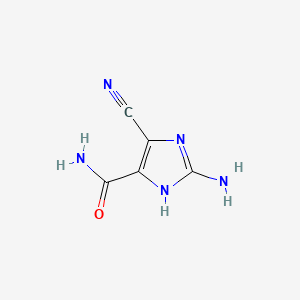
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoxazolin ring. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The methoxymethyl group can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, dichloromethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxymethyl group may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one can be compared with other similar compounds such as:
- 4-Chloromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Iodomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Fluoromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
These compounds share similar structures but differ in the halogen substituent. The uniqueness of this compound lies in its specific reactivity and stability, which can influence its applications and effectiveness in various research contexts .
Eigenschaften
CAS-Nummer |
153201-10-6 |
|---|---|
Molekularformel |
C7H12BrNO3 |
Molekulargewicht |
238.081 |
IUPAC-Name |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
Synonyme |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)











![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
